Benzyl-PEG3-ethyl ester

Description

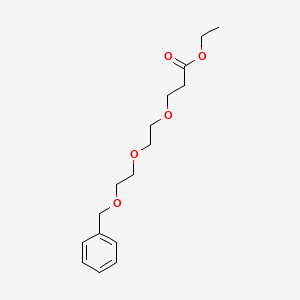

Benzyl-PEG3-ethyl ester (CAS: 2028284-72-0) is a polyethylene glycol (PEG)-based compound featuring a benzyl group, a three-unit PEG (PEG3) chain, and an ethyl ester terminal group. Its molecular formula is C₁₆H₂₄O₅ with a molecular weight of 296.363 g/mol . Structurally, it consists of a benzyl ether linked to a triethylene glycol spacer, terminated by an ethyl ester (Figure 1). This compound is widely used in pharmaceutical research as a linker or solubilizing agent due to PEG's biocompatibility and the ester group's reactivity for conjugation .

Properties

IUPAC Name |

ethyl 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O5/c1-2-21-16(17)8-9-18-10-11-19-12-13-20-14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIPBLMJMHQOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOCCOCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201163538 | |

| Record name | Propanoic acid, 3-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2028284-72-0 | |

| Record name | Propanoic acid, 3-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2028284-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl-PEG3-ethyl ester typically involves the reaction of benzyl alcohol with polyethylene glycol and ethyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG3-ethyl ester can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl-PEG3-ethyl alcohol.

Substitution: Various substituted benzyl-PEG3-ethyl esters.

Scientific Research Applications

Benzyl-PEG3-ethyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.

Industry: Applied in the formulation of cosmetics and personal care products to enhance their texture and performance.

Mechanism of Action

The mechanism of action of benzyl-PEG3-ethyl ester involves its ability to modify surfaces and molecules through its PEG chain. The PEG chain provides steric hindrance and hydrophilicity, which can improve the solubility and stability of modified molecules. The benzyl group can interact with hydrophobic regions, while the ethyl ester group can undergo hydrolysis to release the active PEG chain.

Molecular Targets and Pathways:

Proteins and Peptides: The PEG chain can form non-covalent interactions with proteins and peptides, enhancing their solubility and stability.

Cell Membranes: The hydrophilic PEG chain can interact with cell membranes, facilitating the delivery of therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Benzyl-PEG3-ethyl ester with structurally related PEGylated and non-PEGylated compounds:

Key Observations:

PEG Chain Influence: this compound’s PEG3 chain enhances water solubility and reduces immunogenicity compared to non-PEGylated esters like methyl benzoate . Increasing PEG length (e.g., PEG6 in Benzyl-PEG6-CH₂CO₂tBu) further improves solubility but may reduce cellular uptake efficiency .

Terminal Group Reactivity :

- The ethyl ester in this compound is hydrolytically labile under basic conditions, enabling controlled drug release. In contrast, the t-butyl ester in Benzyloxy carbonyl-PEG3-t-butyl ester requires acidic cleavage, offering stability in neutral environments .

- The alcohol terminal group in Benzyl-PEG3-alcohol is less reactive than esters, making it suitable for stable ether or carbonate linkages in ADCs .

Non-PEGylated Esters: Simple esters like methyl benzoate lack PEG chains, limiting their utility in drug delivery but finding use in industrial applications (e.g., solvents, fragrances) .

Physicochemical Properties

| Property | This compound | Benzyl-PEG3-alcohol | Benzyloxy carbonyl-PEG3-t-butyl ester | Methyl benzoate |

|---|---|---|---|---|

| Water Solubility | High (PEG-dependent) | Moderate | Low (hydrophobic t-butyl) | Low |

| Stability in PBS (pH 7.4) | Moderate (ester hydrolysis) | High | High | High |

| LogP | ~1.2 (estimated) | ~0.8 | ~2.5 | 1.96 |

Notes:

- The PEG3 chain in this compound reduces its logP (lipophilicity) compared to non-PEGylated methyl benzoate, enhancing compatibility with aqueous systems .

- The t-butyl group in Benzyloxy carbonyl-PEG3-t-butyl ester increases hydrophobicity, making it ideal for lipid-based formulations .

Q & A

Q. What are the standard synthetic routes for Benzyl-PEG3-ethyl ester, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, the benzyl group can be introduced via benzyl bromide reacting with a PEG3-ethyl ester precursor. Post-synthesis, purity validation requires:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure using H and C NMR to verify PEG spacer integrity and ester bond formation.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% is standard for research-grade material).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight. For new compounds, provide full synthetic protocols and characterization data in the main manuscript, with extended datasets in supplementary materials .

Q. How should researchers design experiments to study the stability of this compound under physiological conditions?

Stability studies should include:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 4.0–7.4) at 37°C and monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hours).

- Enzymatic stability : Test resistance to esterases using human plasma or recombinant enzymes.

- Thermal stability : Store at 4°C, -20°C, and room temperature for 1–4 weeks, analyzing aliquots for decomposition. Report deviations from expected stability profiles and reconcile discrepancies using kinetic modeling (e.g., first-order decay equations) .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of this compound for high yield and reproducibility?

The Taguchi method minimizes experimental runs while maximizing parameter insights. For synthesis optimization:

- Select parameters : Catalyst type (e.g., H2SO4, DMAP), temperature (25–60°C), molar ratio (benzyl bromide:PEG3-ethyl ester), and reaction time (2–24 hours).

- Orthogonal array design : Use an L9 (3^4) array to test parameter combinations.

- Signal-to-noise (S/N) ratio analysis : Prioritize parameters with the highest S/N ratios (e.g., catalyst concentration often dominates yield ). Post-optimization, validate with ANOVA to confirm statistical significance of factors. This approach reduced variability in analogous PEG-ester syntheses by 30% .

Q. How do contradictory spectral data (e.g., NMR vs. MS) in this compound characterization get resolved?

Contradictions may arise from impurities or structural isomers. Methodological steps:

- Repeat analysis : Ensure sample preparation consistency (e.g., solvent purity, drying).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals to confirm PEG spacer connectivity.

- High-resolution MS (HRMS) : Differentiate between isobaric species (e.g., PEG3 vs. PEG4 adducts).

- Cross-validate with independent techniques : Compare IR spectroscopy (ester C=O stretch at ~1740 cm⁻¹) with theoretical predictions. Document unresolved discrepancies in supplementary materials with hypotheses (e.g., trace solvent interference) .

Q. What strategies ensure reproducible conjugation of this compound to protein targets for PROTAC applications?

Key considerations:

- Site-specific conjugation : Use maleimide-thiol chemistry (if the PEG3 spacer includes a terminal thiol-reactive group).

- PEG length vs. steric effects : Shorter PEG3 spacers improve binding avidity but may reduce solubility. Validate via size-exclusion chromatography (SEC) and dynamic light scattering (DLS).

- In vitro bioactivity assays : Compare PROTAC efficacy (e.g., IC50) with and without PEG3-ethyl ester modification. Reference orthogonal arrays (Taguchi method) to balance reaction parameters like pH, molar excess, and incubation time .

Data Analysis and Reporting

Q. How should researchers present conflicting yield data in multi-laboratory studies of this compound synthesis?

- Standardize protocols : Detail equipment (e.g., Schlenk line for anhydrous conditions) and reagent sources (e.g., Sigma-Aldryl vs. TCI).

- Statistical outlier tests : Apply Grubbs’ test to exclude anomalous data.

- Meta-analysis : Pool data from ≥3 independent labs, reporting mean ± SD and CV%. For example, a CV >15% suggests uncontrolled variables (e.g., humidity). Highlight methodological differences (e.g., stirring rate, inert gas purity) in the discussion section .

Q. What analytical methods confirm the absence of residual benzyl bromide in this compound batches?

- Gas Chromatography (GC) : Detect volatile impurities (limit of detection: ~1 ppm) using a DB-5 column and FID.

- Ion Chromatography (IC) : Quantify bromide ions post-hydrolysis.

- Thresholds : Residual benzyl bromide should be <0.1% (ICH Q3C guidelines). Cross-reference with toxicity studies to justify safety margins .

Advanced Applications

Q. How does the ethyl ester group in this compound influence pharmacokinetics in vivo compared to methyl or t-butyl esters?

- Ester hydrolysis rates : Ethyl esters hydrolyze slower than methyl but faster than t-butyl in plasma, modulating drug release kinetics.

- In vivo imaging : Radiolabel the ester group (e.g., C) and track via PET/CT.

- Comparative studies : Use LC-MS/MS to measure parent compound and metabolite levels in rodent plasma. Optimize ester choice based on target tissue and desired half-life .

Q. What computational models predict the solvation behavior of this compound in aqueous vs. lipid systems?

- Molecular Dynamics (MD) : Simulate PEG3 spacer conformation in water (high solvation) vs. membranes (lipid bilayer penetration).

- Partition coefficients (LogP) : Measure experimentally (shake-flask method) or predict via COSMO-RS.

- Applications : Use results to design drug carriers for hydrophilic (e.g., siRNA) or hydrophobic (e.g., anticancer agents) payloads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.